Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate
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Description
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Synthesis of Anticancer Drugs
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang, Ye, Xu, & Xu (2018) developed a high-yield synthetic method for this compound, highlighting its crucial role in creating effective anticancer treatments.
Stereoselective Hydroformylation
Kollár and Sándor (1993) researched the stereoselective hydroformylation of this compound derivatives, which is vital for producing homochiral amino acid derivatives. This process yields compounds with high diastereoselectivities, useful in synthesizing valuable synthetic intermediates (Kollár & Sándor, 1993).
Synthesis of Medicinally Significant Candidates
Khadse and Chaudhari (2015) reported the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives, showing their potential in creating medicinally significant candidates. This synthesis involves protection, cyclization, and oxidation steps, emphasizing the chemical versatility of this compound (Khadse & Chaudhari, 2015).
Development of Chiral Auxiliaries
Studer, Hintermann, and Seebach (1995) demonstrated the use of this compound derivatives in developing chiral auxiliaries for asymmetric synthesis. These auxiliaries aid in producing enantiomerically pure compounds, which is critical in many areas of medicinal chemistry (Studer, Hintermann, & Seebach, 1995).
Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) focused on the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives, highlighting their potential as synthons for various piperidine derivatives. Such derivatives are crucial in the development of diverse pharmaceuticals (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIGHGUUSCYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.